beta-Citraurol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H42O2 |
|---|---|
Molecular Weight |
434.7 g/mol |
IUPAC Name |
(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E)-17-hydroxy-3,7,12,16-tetramethylheptadeca-1,3,5,7,9,11,13,15-octaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C30H42O2/c1-23(12-8-9-13-24(2)15-11-17-26(4)22-31)14-10-16-25(3)18-19-29-27(5)20-28(32)21-30(29,6)7/h8-19,28,31-32H,20-22H2,1-7H3/b9-8+,14-10+,15-11+,19-18+,23-12+,24-13+,25-16+,26-17+/t28-/m1/s1 |
InChI Key |
FNAJVVMDXCOSFY-QCPGYTKSSA-N |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/CO)/C)/C |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CO)C)C |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Beta Citraurol
Overview of Carotenoid Precursors in Apocarotenoid Formation
Apocarotenoids are a diverse class of metabolites derived from the oxidative cleavage of carotenoids. frontiersin.orgmdpi.com This process breaks down the C40 backbone of carotenoids into smaller molecules with a wide range of biological functions, including hormones, signaling molecules, and pigments. researchgate.netencyclopedia.pub The vast array of apocarotenoids found in nature is a direct consequence of the large number of potential carotenoid precursors, the specificity of the cleaving enzymes, and subsequent chemical modifications. researchgate.net
The primary precursors for most apocarotenoids are the major carotenoids synthesized in plants. researchgate.net These include carotenes, such as β-carotene and lycopene (B16060), and their oxygenated derivatives, the xanthophylls, like zeaxanthin (B1683548), violaxanthin, and neoxanthin. frontiersin.orgnih.gov The structure of the initial carotenoid substrate is a key determinant of the resulting apocarotenoid. For instance, the cleavage of β-carotene can yield β-ionone and other signaling molecules, while the cleavage of zeaxanthin can produce different hydroxylated apocarotenoids. mdpi.com The formation of beta-citraurol is specifically linked to the availability of certain xanthophyll precursors in the tissue.
Enzymatic Cleavage Mechanisms for Apocarotenoid Production
The central reaction in apocarotenoid biosynthesis is the oxidative cleavage of a double bond within the polyene chain of the parent carotenoid. This reaction is catalyzed by a family of non-heme iron enzymes known as Carotenoid Cleavage Dioxygenases (CCDs). mdpi.comnih.gov
The CCD family of enzymes is responsible for the production of a wide variety of apocarotenoids by targeting specific double bonds in carotenoid and apocarotenoid substrates. encyclopedia.pubmdpi.com Different subfamilies of CCDs (e.g., CCD1, CCD4, CCD7, CCD8) exhibit distinct substrate specificities and cleavage positions, leading to the biosynthesis of diverse products. encyclopedia.pubmdpi.com For example, CCD1 enzymes can cleave multiple carotenoids at the 9,10 and 9',10' positions, while CCD7 and CCD8 are involved in a sequential cleavage pathway to produce strigolactones, a class of plant hormones. encyclopedia.pubresearchgate.net
The biosynthesis of the C30 apocarotenoid this compound is attributed to the activity of a specific type of CCD enzyme. researchgate.netnih.gov Research in Citrus species has identified a particular CCD4-type enzyme as the key catalyst responsible for producing the C30 apocarotenoids that contribute to the peel coloration of certain mandarin and orange varieties. oup.comresearchgate.netresearchgate.net The expression of this enzyme correlates directly with the accumulation of C30 pigments, including this compound. researchgate.netacs.org
Detailed research has pinpointed a specific gene, CitCCD4b, as the primary enzyme involved in the formation of this compound and its related C30 apocarotenoid, β-citraurin. researchgate.netfrontiersin.orgresearchgate.net Unlike enzymes that perform symmetrical cleavage (e.g., at the 9,10/9',10' positions), CitCCD4b carries out an asymmetric oxidative cleavage. nih.govresearchgate.net
Functional in vitro assays have demonstrated that the CitCCD4b enzyme specifically targets the 7′,8′ double bond in the polyene backbone of its carotenoid substrates. oup.comnih.govresearchgate.netoup.com This unique cleavage activity breaks a C40 xanthophyll into a C30 fragment (the precursor to this compound) and a C10 fragment. nih.govacs.org This discovery identified a novel carotenoid cleavage activity in plants. researchgate.netoup.com The high expression of the CitCCD4b gene in the peel of certain citrus cultivars is a major factor determining the accumulation of C30 apocarotenoids responsible for their characteristic red-orange pigmentation. acs.orgfrontiersin.org
Identification and Characterization of Specific Precursors
The production of this compound is dependent not only on the presence of the CitCCD4b enzyme but also on the availability of its specific carotenoid substrates within the cell.
Biochemical studies and functional analyses have unequivocally identified the xanthophylls zeaxanthin and β-cryptoxanthin as the direct precursors for the biosynthesis of C30 apocarotenoids by the CitCCD4b enzyme. researchgate.netnih.govoup.com
Zeaxanthin: When CitCCD4b cleaves zeaxanthin at the 7',8' position, it leads to the formation of β-citraurin (3-hydroxy-β-apo-8′-carotenal). nih.govresearchgate.net Subsequent reduction of the aldehyde group on β-citraurin is thought to yield this compound.
Beta-Cryptoxanthin: This monohydroxylated xanthophyll is also a direct substrate for CitCCD4b. oup.comnih.govoup.com The asymmetric cleavage of β-cryptoxanthin at the 7',8' position can also yield β-citraurin. researchgate.net
Functional analysis has confirmed that the CitCCD4b enzyme efficiently cleaves both zeaxanthin and β-cryptoxanthin but does not act on other common carotenoids like lycopene, β-carotene, or violaxanthin, demonstrating its high substrate specificity. nih.gov The accumulation of this compound is therefore determined by the co-expression of the CitCCD4b gene and the accumulation of its precursor substrates, zeaxanthin and β-cryptoxanthin. researchgate.netoup.com
The direct precursors for this compound—zeaxanthin and β-cryptoxanthin—are themselves products of the main carotenoid biosynthetic pathway. nih.gov This pathway begins with the synthesis of the C40 backbone, starting from geranylgeranyl pyrophosphate (GGPP). frontiersin.org A series of desaturation and isomerization reactions convert phytoene (B131915) into all-trans-lycopene. frontiersin.org
At this point, the pathway branches. The cyclization of lycopene by lycopene β-cyclase (LCYB) produces β-carotene. frontiersin.orgnih.gov β-carotene is then hydroxylated by β-carotene hydroxylase (BCH) enzymes. frontiersin.org This hydroxylation occurs in a stepwise manner:
The addition of one hydroxyl group to β-carotene produces β-cryptoxanthin. wikipedia.org
The addition of a second hydroxyl group to β-cryptoxanthin produces zeaxanthin. wikipedia.org
Therefore, the entire β,β-branch of the carotenoid pathway is essential for supplying the necessary substrates for this compound synthesis. The regulation and flux through this pathway directly impact the pool of β-cryptoxanthin and zeaxanthin available for cleavage by CitCCD4b. nih.gov
Data Tables
Table 1: Enzymatic Reaction in this compound Biosynthesis
| Enzyme | Substrate(s) | Cleavage Position | Key Product(s) |
| CitCCD4b | Zeaxanthin, Beta-Cryptoxanthin | 7',8' double bond | β-citraurin, β-apo-8′-carotenal |
Regulatory Mechanisms of this compound Biosynthesis
The biosynthesis of this compound, a C30 apocarotenoid characteristic of certain citrus fruits, is a tightly controlled process governed by a series of regulatory mechanisms. These controls operate at multiple levels, from the transcription of genes encoding key enzymes to the influence of developmental and genetic factors. Understanding these regulatory networks is crucial for comprehending how and why this compound accumulates in specific tissues at particular times. The primary enzymatic step leading to apocarotenoid formation is the oxidative cleavage of carotenoids, a reaction catalyzed by carotenoid cleavage dioxygenases (CCDs). nih.gov Consequently, the regulation of CCD genes is central to controlling the production of this compound and other related compounds.
Transcriptional and Post-Transcriptional Regulation of CCD Genes
The expression of CCD genes, which are instrumental in the formation of apocarotenoids, is meticulously regulated at both the transcriptional and post-transcriptional levels. researchgate.net This regulation ensures that the production of compounds like this compound is coordinated with the plant's developmental programs and environmental conditions.
Transcriptional regulation is a primary control point, determining the timing and location of CCD gene expression. researchgate.net Numerous studies have identified specific transcription factors that can bind to the promoter regions of CCD genes, thereby activating or repressing their transcription. nih.gov For instance, in sweet osmanthus, OfWRKY3 and OfERF61 transcription factors have been shown to directly activate the promoter of OfCCD4, leading to increased production of β-ionone. nih.gov Conversely, in grapes, the VvMADS4 transcription factor acts as a repressor, downregulating the expression of VvCCD4b. frontiersin.org In citrus, the CsMADS6 transcription factor can activate the promoters of CCD1 as well as genes involved in the upstream carotenoid biosynthesis pathway, indicating a coordinated regulation of substrate and product formation. nih.gov Similarly, the citrus transcription factor CsERF061 enhances the expression of CCD1, NCED3, and CCD4. frontiersin.org These transcription factors respond to various hormonal and environmental signals, integrating external cues with the metabolic output of the apocarotenoid pathway. plos.org
| Transcription Factor | Target Gene | Effect on Gene Expression | Plant Species |
| OfWRKY3 | OfCCD4 | Activation | Sweet Osmanthus (Osmanthus fragrans) |
| OfERF61 | OfCCD4 | Activation | Sweet Osmanthus (Osmanthus fragrans) |
| VvMADS4 | VvCCD4b | Repression | Grape (Vitis vinifera) |
| CsMADS6 | CCD1 | Activation | Citrus |
| CsERF061 | CCD1, NCED3, CCD4 | Activation | Citrus |
| CsULT1 | CCD2, CCD4b | Activation | Crocus (Crocus sativus) |
| DRL1 (NAC) | NtZEP1 (and cleavage genes) | Repression | Grape (Vitis vinifera) / Tobacco (transgenic) |
Influence of Developmental Stages on Biosynthetic Flux
The production and accumulation of this compound are strongly influenced by the developmental stage of the fruit, particularly during the ripening process. The biosynthetic flux, or the rate of metabolic flow through the carotenoid pathway towards apocarotenoids, changes dramatically as the fruit matures and transitions from green to its final colored state. nih.gov
In citrus fruits, the accumulation of beta-citraurin (B162417), the direct precursor of this compound, is tightly correlated with the ripening process. nih.gov Studies on Navel sweet orange, Clementine mandarin, and the Fortune mandarin hybrid show that beta-citraurin is undetectable in the peel of immature green fruits. nih.gov Its accumulation begins at the breaker stage (when the fruit starts to change color) and increases significantly as the fruit becomes fully colored. nih.gov This accumulation pattern is directly linked to the transcriptional activity of the CCD4b1 gene. nih.gov The expression of CCD4b1 is low in green fruits and increases substantially during ripening, mirroring the accumulation of beta-citraurin and its xanthophyll precursors, β-cryptoxanthin and zeaxanthin. nih.gov This coordinated regulation suggests that the entire pathway is transcriptionally modulated to produce the specific apocarotenoids that characterize the ripe fruit peel. nih.gov
The expression of various CCD genes often shows distinct tissue-specific and developmental patterns. nih.gov For example, in grapes, the expression of VvCCD4b is highest in flowers and mature berries, correlating with the accumulation of norisoprenoid aroma compounds during ripening. frontiersin.org Similarly, in citrus, the expression of CitCCD1 increases in both the flavedo (the colored outer layer of the peel) and the juice sacs during maturation. oup.com This developmental regulation ensures that the production of flavor, aroma, and pigment compounds, including this compound, occurs at the appropriate stage to contribute to the fruit's quality attributes. scispace.com The senescence program in leaves also involves significant changes in the transcription of carotenoid biosynthesis and cleavage genes, highlighting the importance of developmental cues in regulating this pathway. nih.govfrontiersin.org
Genetic Factors Modulating Production
Genetic factors inherent to different plant species and even varieties within a species play a crucial role in modulating the production of this compound and other apocarotenoids. The primary genetic determinants are the genes of the Carotenoid Cleavage Dioxygenase (CCD) family themselves. The number, type, and expression patterns of CCD genes can vary significantly, leading to diverse apocarotenoid profiles. plos.org
Genome-wide studies have identified large families of CCD genes in various plants; for example, 30 BnCCD genes were identified in Brassica napus (rapeseed). plos.org These genes are classified into different subgroups (e.g., CCD1, CCD4, CCD7, CCD8, NCED), each with potentially different substrate specificities and functions. plos.orgsci-hub.se For instance, the CCD1 and CCD4 subfamilies are primarily responsible for producing apocarotenoid aroma and flavor compounds, while the NCED subfamily is key to producing the hormone abscisic acid. plos.orgscispace.com
A clear example of genetic modulation is seen in the color variation of citrus peels. Red-peeled citrus fruits exhibit significantly higher expression levels of a specific gene, CitCCD4b, compared to their yellow-peeled counterparts. acs.org This elevated gene expression is directly linked to the accumulation of higher levels of specific apocarotenoids, including β-citraurin (the precursor to this compound) and β-citraurinene. acs.org This demonstrates how variation in the regulation of a single gene can lead to a distinct metabolic phenotype. The diversity in apocarotenoid production observed between different species and cultivars is often rooted in the genetic basis of CCD gene expression and function. nih.gov
Metabolic Engineering Approaches for Modulating Apocarotenoid Production
Metabolic engineering offers a powerful strategy for intentionally modulating the production of apocarotenoids, including this compound. scispace.com By manipulating the genes involved in the biosynthesis pathway, researchers can enhance the production of desirable compounds or create novel metabolic profiles. researchgate.net
A key approach involves the overexpression of rate-limiting enzymes, particularly Carotenoid Cleavage Dioxygenases (CCDs). scispace.com A landmark study demonstrated that overexpressing the citrus CitCCD4b gene in transgenic callus lines resulted in a significant increase in various apocarotenoids. acs.org Notably, these engineered callus lines showed dramatically higher levels of compounds such as β-citraurol, β-apo-8′-carotenal, and 3-OH-β-cyclocitral compared to control lines. acs.org
Furthermore, the transient expression of CitCCD4b in the leaves of Nicotiana benthamiana, a model plant system, also led to a striking increase in apocarotenoid production. acs.org This approach not only confirms the function of the CitCCD4b enzyme but also illustrates the potential for using plant systems as bio-factories for high-value apocarotenoids. The success of these engineering efforts relies on a foundational understanding of the biosynthetic pathway and its regulatory mechanisms. nih.gov By targeting key genes like CCD4, it is possible to redirect the metabolic flux from carotenoid precursors towards the synthesis of specific apocarotenoids like this compound. acs.org
| Engineered System | Gene Manipulated | Key Apocarotenoid(s) Increased | Outcome |
| Transgenic Citrus Callus | Overexpression of CitCCD4b | β-citraurol, β-apo-8′-carotenal, 3-OH-β-cyclocitral | Significant increase in specific apocarotenoid levels compared to controls. acs.org |
| Nicotiana benthamiana (transient expression) | Expression of CitCCD4b | 3-OH-β-cyclocitral, picrocrocin | Accumulation of new apocarotenoids in a heterologous plant system. acs.org |
| E. coli / S. cerevisiae (in vitro) | Overexpression of VvCCD1, VvCCD4a, VvCCD4b | 3-hydroxy-β-ionone and other norisoprenoids | Characterization of enzyme function and production of specific norisoprenoids. frontiersin.org |
Occurrence, Distribution, and Accumulation of Beta Citraurol
Endogenous Presence in Biological Systems
Beta-citraurol is characteristically associated with the genus Citrus, and its occurrence is considered an almost unique feature of this group of plants. researchgate.netnih.gov It is one of several C30 apocarotenoids, including β-citraurin, β-apo-8′-carotenal, and β-citraurinene, that are responsible for the distinctive orange-red hues of the peels of certain orange and mandarin varieties. researchgate.netfrontiersin.org The biosynthesis of these C30 apocarotenoids is a significant aspect of the ripening process in these fruits. nih.govresearchgate.net While other plants and organisms rarely contain these specific compounds, the presence of this compound and its relatives is a defining characteristic of the carotenoid profile in many Citrus species. researchgate.netnih.gov
The accumulation of this compound is highly localized within the Citrus plant, occurring almost exclusively in the peel (flavedo) of mature fruits. nih.govdss.go.th It is generally not found in vegetative tissues like leaves, stems, or roots, and is rarely detected, or only at very low levels, in the pulp of the fruit. nih.gov
The presence and concentration of this compound can vary significantly among different Citrus cultivars. For instance, it has been identified as a component of the carotenoid mixture in the peels of Clementine and Dancy tangerines, as well as in navel and Valencia oranges. dss.go.th Specific mandarin hybrids are also known to accumulate this apocarotenoid. researchgate.net The red peels of some citrus varieties, in particular, show significantly higher amounts of this compound compared to their yellow-peeled counterparts. acs.orgacs.org This difference in accumulation is linked to the expression levels of specific enzymes involved in the carotenoid cleavage pathway. acs.org
While the primary occurrence of this compound is in the genus Citrus, carotenoids in general are widespread in marine environments, synthesized by autotrophic organisms like bacteria, algae, and fungi. nih.gov Heterotrophic marine organisms, including invertebrates and fish, can accumulate carotenoids from their diet, and in some cases, modify them through metabolic processes. nih.gov Although the direct identification of this compound in marine invertebrates and fish is not extensively documented in the provided search results, the synthesis of its chiral precursors has been a subject of study, indicating a broader interest in its structure and formation. researchgate.net
Quantitative Profiles of this compound in Diverse Biological Samples
Quantitative analyses have revealed varying concentrations of this compound and related apocarotenoids in different citrus varieties. These studies highlight the diversity in carotenoid profiles even within the same genus.
Table 1: Quantitative Data of this compound and Related Apocarotenoids in Citrus Peels
| Citrus Variety | Compound | Concentration (mg/kg) | Percentage of Total Carotenoids | Reference |
| Clementine Tangerine | β-Citraurin | - | Major Component | dss.go.th |
| Dancy Tangerine | β-Citraurin | - | Major Component | dss.go.th |
| Navel Orange | β-Citraurin | - | Minor Component | dss.go.th |
| Valencia Orange | β-Citraurin | - | Minor Component | dss.go.th |
| Red Peel Citrus | β-Citraurol | Dramatically Higher Amounts | - | acs.orgacs.org |
| Red Peel Citrus | β-Apo-8'-carotenal | Dramatically Higher Amounts | - | acs.orgacs.org |
Co-occurrence and Relationships with Related Apocarotenoids
This compound is part of a group of C30 apocarotenoids that are biosynthetically related and often co-occur in Citrus peels. researchgate.netnih.govcsic.es These compounds are derived from the oxidative cleavage of C40 carotenoids. researchgate.net
The primary C30 apocarotenoid found in Citrus is often β-citraurin. nih.gov Other related compounds identified alongside this compound include β-apo-8′-carotenal, β-citraurinene, and β-citraurin epoxide. nih.gov The presence and relative abundance of these apocarotenoids contribute to the specific color profile of the fruit peel. researchgate.net
The biosynthesis of this compound and other C30 apocarotenoids is linked to the presence of precursor xanthophylls, such as zeaxanthin (B1683548) and β-cryptoxanthin. nih.gov The enzymatic cleavage of these precursors at the 7',8' double bond is a key step in the formation of these characteristic Citrus pigments. nih.gov Research has shown a correlation between the accumulation of β-citraurin and the availability of these precursors in the fruit peel. nih.govresearchgate.net
**Table 2: Co-occurring Apocarotenoids with this compound in *Citrus***
| Compound Name | Chemical Formula | Common Precursor(s) | Reference |
| Beta-citraurin (B162417) | C30H40O2 | Zeaxanthin, β-Cryptoxanthin | researchgate.netnih.gov |
| Beta-apo-8′-carotenal | C30H40O | β-Carotene | researchgate.netnih.gov |
| Beta-citraurinene | C30H42O | - | researchgate.netnih.gov |
| Beta-citraurin epoxide | C30H40O3 | - | nih.gov |
| Beta-cyclocitral | C10H16O | β-Carotene | acs.orgresearchgate.net |
| 3-OH-β-cyclocitral | C10H16O2 | - | acs.org |
Note: This table lists compounds that are mentioned to co-occur with or are related to the biosynthesis of this compound in Citrus.
Advanced Methodologies for Beta Citraurol Analysis
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating beta-Citraurol and related apocarotenoids from intricate mixtures such as plant extracts. The choice between liquid and gas chromatography is largely dictated by the volatility and thermal stability of the target analytes.
Liquid Chromatography (LC) Applications for Apocarotenoid Profiling
Liquid chromatography, especially Ultra-High Performance Liquid Chromatography (UHPLC), is the predominant technique for the analysis of non-volatile apocarotenoids like this compound. biorxiv.orgresearchgate.net Apocarotenoid profiling in plant tissues, such as rice roots and shoots or citrus peel, often employs UHPLC systems due to their high resolution and speed. biorxiv.orgresearchgate.net
The separation is typically achieved on reverse-phase columns, with the ACQUITY UPLC BEH C18 column being a common choice. biorxiv.org These columns effectively separate the various apocarotenoids based on their polarity. The process involves extracting the compounds from lyophilized plant tissue using solvents like methanol (B129727), often containing an antioxidant like butylated hydroxytoluene (BHT) to prevent degradation. biorxiv.org The extracts are then concentrated and injected into the LC system. Comprehensive profiling using these methods has been successfully applied to characterize apocarotenoids in various microalgae strains and to investigate glycosylated apocarotenoids. researchgate.netmdpi.com
A typical UHPLC method for apocarotenoid profiling is summarized below:
| Parameter | Description | Reference |
|---|---|---|
| Instrumentation | Dionex Ultimate 3000 UHPLC system | biorxiv.org |
| Stationary Phase (Column) | ACQUITY UPLC BEH C18 (100 × 2.1mm, 1.7 µm) with a guard column | biorxiv.org |
| Mobile Phase | Optimized gradients of aqueous and organic solvents (e.g., water, acetonitrile, methanol) | biorxiv.org |
| Sample Preparation | Ultrasound-assisted extraction with methanol containing 0.1% BHT from lyophilized tissue | biorxiv.org |
| Application | Qualitative and quantitative profiling of apocarotenoids in rice tissues | biorxiv.org |
Gas Chromatography (GC) Considerations for Related Volatile Apocarotenoids
While this compound itself is not typically analyzed by gas chromatography due to its high molecular weight and low volatility, GC is a powerful tool for analyzing related, more volatile apocarotenoids that often occur in the same biological systems. nih.gov Volatile apocarotenoids such as β-cyclocitral are significant contributors to the aroma of many fruits and are derived from the same carotenoid precursors as this compound. nih.govwikipedia.org
For the analysis of these volatile compounds, headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique. nih.gov This method involves exposing a coated fiber to the headspace above the sample (e.g., fruit puree), where volatile compounds partition onto the fiber. The fiber is then inserted into the hot injector of the gas chromatograph, desorbing the analytes for separation and detection. This approach has been optimized for detecting the complete volatile profile in Citrus fruit, which includes carotenoid-derived compounds. nih.gov
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry, particularly when coupled with chromatographic separation, is an indispensable tool for the sensitive and specific detection of this compound and other apocarotenoids.
LC-MS and GC-MS Based Approaches for Targeted and Untargeted Analysis
The hyphenation of chromatography with mass spectrometry (LC-MS and GC-MS) provides the high sensitivity and selectivity required for apocarotenoid analysis. biorxiv.orgnih.gov These techniques facilitate both targeted and untargeted metabolomic studies.
Targeted Analysis : In this approach, the instrument is set to detect and quantify specific known compounds. For instance, LC-MS can be used to quantify this compound and its precursors, zeaxanthin (B1683548) and β-cryptoxanthin, in citrus peel extracts. researchgate.net Multiple reaction monitoring (MRM) on a tandem mass spectrometer is often used for quantification, providing excellent sensitivity and specificity. mdpi.com
Untargeted Analysis : This exploratory approach aims to identify as many metabolites as possible in a sample. An untargeted LC-MS analysis of citrus peel led to the identification and quantification of 12 different apocarotenoids, revealing that red peels contain significantly higher amounts of this compound, β-apo-8′-carotenal, and β-cyclocitral compared to yellow peels. researchgate.net Similarly, GC-MS is used for untargeted profiling of volatile apocarotenoids in fruits like citrus and tomato. nih.gov
High-Resolution Mass Spectrometry for Structural Elucidation
High-resolution mass spectrometry (HR-MS), often utilizing analysers like Orbitrap or time-of-flight (TOF), provides extremely accurate mass measurements of ions, typically with an error of less than 5 parts per million (ppm). This accuracy is critical for determining the elemental formula of an unknown compound, which is a vital first step in structural elucidation. biorxiv.org
HR-MS is particularly powerful for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental compositions). In the context of apocarotenoid research, UHPLC coupled to a Q-Orbitrap-MS has been used to analyze apocarotenoids in rice. biorxiv.org Tandem mass spectrometry (MS/MS) experiments performed on these high-resolution instruments generate fragmentation patterns that provide detailed structural information, enabling the identification of isomers and novel compounds, such as glycosylated apocarotenoids. biorxiv.orgresearchgate.net
Spectroscopic Characterization Methods in Biosynthetic Studies
Understanding the biosynthesis of this compound is crucial for metabolic engineering and crop improvement efforts. Spectroscopic methods are fundamental in the functional characterization of enzymes involved in its formation, such as carotenoid cleavage dioxygenases (CCDs). oup.comkaust.edu.sa The biosynthesis of this compound in citrus is believed to involve the CCD4b enzyme, which cleaves precursors like zeaxanthin and β-cryptoxanthin at the 7′,8′ double bond. oup.comfrontiersin.orgnih.gov
In vitro assays are performed to confirm the function of these enzymes. In a typical assay, the purified recombinant enzyme is incubated with a potential carotenoid substrate. The reaction products are then extracted and analyzed. Spectroscopic techniques play a key role:
UV-Visible Spectroscopy : This technique is used to monitor the reaction by observing the disappearance of the highly conjugated carotenoid substrate, which has a characteristic absorption spectrum, and the appearance of the apocarotenoid product, which has a different spectral profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy : For unequivocal structure determination of the enzymatic product, NMR (¹H and ¹³C) is the gold standard. It provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the complete assignment of its structure. The synthesis of reference standards, such as (3R)-β-citraurol, relies on NMR for structural confirmation. nih.gov
Mass Spectrometry : As described above, LC-MS and HR-MS are used to confirm the mass of the product, further verifying its identity. researchgate.net
Through these combined spectroscopic and spectrometric methods, the role of the CitCCD4b enzyme in the biosynthesis of C30 apocarotenoids, including this compound, has been unequivocally demonstrated. kaust.edu.sanih.gov
Isotopic Labeling Techniques for Pathway Elucidation
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and elucidate biosynthetic pathways. wikipedia.orgmusechem.com This method involves introducing atoms with non-standard isotopic compositions (e.g., ¹³C, ²H, or ¹⁸O) into precursor molecules and tracking their incorporation into downstream products. wikipedia.orgslideshare.net By analyzing the isotopic patterns in the target molecule, in this case, this compound, researchers can definitively map its formation from specific precursors.
The biosynthesis of this compound, a C₃₀ apocarotenoid, is understood to originate from the oxidative cleavage of C₄₀ carotenoids, such as zeaxanthin. oup.com Isotopic labeling studies are instrumental in confirming such pathways. For instance, feeding an organism, such as a citrus plant or a microorganism engineered to produce carotenoids, with an isotopically labeled precursor like ¹³C-glucose would lead to the synthesis of ¹³C-labeled carotenoids. researchgate.net Subsequent analysis of this compound would reveal the incorporation of the ¹³C label, confirming its biogenetic link to the supplied carbon source.
More specific labeling experiments can provide finer details of the reaction mechanism. For example, providing (3R,3'R)-zeaxanthin labeled with ¹⁸O at the hydroxyl groups could be used to investigate the enzymatic cleavage process mediated by Carotenoid Cleavage Dioxygenases (CCDs). oup.com Analysis of the resulting this compound and its co-products by mass spectrometry would determine if the original oxygen atoms are retained, offering insights into the enzymatic reaction mechanism. nih.gov While direct isotopic labeling studies focused exclusively on this compound are not extensively documented in the reviewed literature, the methodology has been successfully applied to elucidate the pathways of other apocarotenoids and related compounds. researchgate.netnih.gov
The primary analytical techniques for detecting the incorporated isotopes are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.orgnih.gov
Mass Spectrometry (MS): MS detects the change in mass of the molecule due to the heavier isotope. High-resolution MS can provide the exact mass and elemental formula, confirming the number of incorporated isotopic labels. nih.gov
Nuclear Magnetic Resonance (NMR): NMR can identify the exact position of the isotopic labels (like ¹³C) within the molecular structure, providing a detailed map of how the precursor's atoms were rearranged to form the final product. wikipedia.org
By using stable isotope-resolved metabolomics (SIRM), researchers can track atoms through complex, compartmentalized metabolic networks in various biological systems, from cell cultures to whole organisms. researchgate.netnih.gov
Method Validation and Analytical Performance Parameters
The quantification of this compound in biological or food matrices requires robust and validated analytical methods to ensure data accuracy and reliability. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a commonly used technique for the analysis of apocarotenoids like this compound due to its high sensitivity and selectivity. researchgate.netacs.orgresearchgate.net Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), to assess various performance parameters. isfcppharmaspire.com
A typical validation process for an LC-MS method for this compound would involve evaluating specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). isfcppharmaspire.comunesp.br
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. This is typically demonstrated by the absence of interfering peaks at the retention time of this compound in blank matrix samples and by the unique mass-to-charge ratio (m/z) and fragmentation pattern in MS detection. isfcppharmaspire.com
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standard solutions of this compound across a range of concentrations and evaluating the correlation coefficient (r²) of the calibration curve, which should ideally be >0.99. unesp.br
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). isfcppharmaspire.comunesp.br
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a blank matrix with a known amount of this compound standard at different concentration levels. isfcppharmaspire.comunesp.br
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. isfcppharmaspire.com
The table below summarizes typical analytical performance parameters for the quantification of carotenoids and apocarotenoids, which would be applicable to a validated method for this compound.
Table 1: Key Method Validation Parameters for this compound Analysis via LC-MS
| Parameter | Typical Acceptance Criteria | Description |
|---|---|---|
| Linearity (r²) | > 0.99 | Assesses the proportional relationship between signal response and concentration over a specified range. unesp.br |
| Accuracy (% Recovery) | 80 - 120% | Measures the closeness of the measured value to the true value, determined by spike/recovery experiments. unesp.br |
| Precision (% RSD) | < 15% | Evaluates the random error of the method; includes repeatability (intra-day) and intermediate precision (inter-day). isfcppharmaspire.comunesp.br |
| Specificity | No interference at analyte retention time | Confirms that the signal is solely from the analyte of interest. isfcppharmaspire.com |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | The lowest concentration that can be measured with acceptable precision and accuracy. isfcppharmaspire.com |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | The lowest concentration at which the analyte's presence can be detected. isfcppharmaspire.com |
Application in Metabolomics Studies
This compound has been identified and quantified in several metabolomics studies, providing insights into its distribution in nature and its potential role as a biomarker in various biological processes. researchgate.netbio-conferences.org Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, utilizes advanced analytical platforms like LC-MS to profile a wide array of compounds simultaneously. researchgate.netnih.gov
One area where this compound has been noted is in the study of food quality and processing. A metabolomics-based profiling of turmeric (Curcuma longa L.) revealed that this compound was among the apocarotenoids identified. researchgate.net The study, which compared fresh and dried turmeric rhizomes, found that this compound was more abundant in the fresh samples, suggesting that the drying process affects its concentration. researchgate.net This finding is significant as apocarotenoids can influence the color and potential bioactivity of the final spice product. researchgate.net
In the field of plant biology, metabolomics studies of citrus fruits have provided significant information on apocarotenoid biosynthesis. An LC-MS-based profiling of citrus peels identified this compound as one of twelve key apocarotenoids. acs.org Its levels were found to be dramatically higher in red peels compared to yellow peels, in conjunction with higher expression of the carotenoid cleavage dioxygenase 4b (CitCCD4b) gene. acs.org This links the accumulation of this compound directly to specific enzymatic activity, highlighting its role as a pigment in fruit coloration. acs.orgresearchgate.net
Furthermore, this compound has appeared in metabolomics analyses related to health and disease. In a study investigating the effect of probiotics on the efficacy of FOLFOX chemotherapy in colorectal cancer mouse models, this compound was identified as one of the metabolites in fecal samples. bio-conferences.org Although its specific role was not the central focus, its presence in the metabolic profile suggests it is part of the complex chemical interplay within the gut microbiome and host metabolism. bio-conferences.org
The table below summarizes the findings of these representative metabolomics studies involving this compound.
Table 2: Summary of this compound Findings in Metabolomics Studies
| Study Focus | Biological Matrix | Key Finding Related to this compound | Reference |
|---|---|---|---|
| Turmeric Quality Assessment | Turmeric (Curcuma longa L.) rhizome | More abundant in fresh samples compared to dried samples, indicating degradation or conversion during drying. | researchgate.net |
| Apocarotenoid Biosynthesis in Citrus | Citrus fruit peel | Significantly higher concentration in red peels versus yellow peels, correlated with CitCCD4b gene expression. | acs.org |
| Probiotics and Chemotherapy Efficacy | Mouse fecal samples | Identified as a component of the fecal metabolome in a colorectal cancer study. | bio-conferences.org |
Table 3: Compound Names Mentioned in Article
| Compound Name |
|---|
| (3R,3'R)-Zeaxanthin |
| Beta-carotene |
| This compound |
| Beta-cryptoxanthin |
| ¹³C-glucose |
Research Frontiers and Future Directions in Beta Citraurol Studies
Unraveling Novel Enzymatic Activities and Metabolic Shunts
The biosynthesis of beta-citraurol is primarily attributed to the action of Carotenoid Cleavage Dioxygenase 4 (CCD4). Functional analyses have demonstrated that the CitCCD4 enzyme specifically cleaves the 7,8 or 7',8' position of β-cryptoxanthin and zeaxanthin (B1683548) to produce β-citraurin, the oxidized precursor of this compound. Unlike other carotenoids such as lycopene (B16060), α-carotene, and β-carotene, these xanthophylls are the preferred substrates for CitCCD4, highlighting its specific role in the formation of C30 apocarotenoids in citrus.
Current research has identified the key enzymatic step in this compound formation. However, the broader metabolic network in which this pathway is embedded is less understood. Future research should focus on identifying potential metabolic shunts that may divert precursors away from or towards this compound synthesis. For instance, investigating the competition between CitCCD4 and other carotenoid-cleaving enzymes for the common substrates, β-cryptoxanthin and zeaxanthin, could reveal regulatory nodes in the pathway. Furthermore, the potential for other, yet uncharacterized, enzymes to contribute to this compound biosynthesis or its subsequent modification cannot be ruled out. Metabolic flux analysis, a powerful technique for quantifying the flow of metabolites through a network, has yet to be applied to this compound production but represents a promising avenue for future investigation.
| Substrate | Enzyme | Cleavage Position | Primary Product | Reference |
|---|---|---|---|---|
| β-cryptoxanthin | CitCCD4 | 7,8 or 7',8' | β-citraurin | |
| Zeaxanthin | CitCCD4 | 7,8 or 7',8' | β-citraurin | |
| Lycopene | CitCCD4 | Not cleaved | N/A | |
| α-carotene | CitCCD4 | Not cleaved | N/A | |
| β-carotene | CitCCD4 | Not cleaved | N/A |
Functional Genomics and Gene Editing Technologies in Apocarotenoid Research
The field of functional genomics offers powerful tools to elucidate the genetic basis of this compound accumulation. While the key gene, CitCCD4, has been identified, the upstream regulatory elements and transcription factors controlling its expression are largely unknown. Future functional genomics studies could employ techniques like RNA sequencing (RNA-seq) to compare the transcriptomes of high and low this compound accumulating citrus varieties, thereby identifying candidate regulatory genes.
Gene editing technologies, such as CRISPR-Cas9, present an exciting frontier for validating the function of these candidate genes and for engineering this compound content. To date, no published studies have specifically applied gene editing to modulate this compound production. However, the successful application of CRISPR-Cas9 in other areas of plant metabolic engineering suggests its potential. For example, targeted mutagenesis of the CitCCD4 promoter region could be used to identify cis-regulatory elements that control its expression. Similarly, knocking out or overexpressing putative transcription factors could definitively establish their role in the this compound biosynthetic pathway. Such studies would not only enhance our fundamental understanding but also provide a roadmap for targeted breeding or genetic engineering of citrus fruits with desired apocarotenoid profiles.
Interplay with Plant Development and Environmental Responses
The accumulation of this compound is not static but is influenced by both developmental and environmental cues. In citrus, the expression of the CitCCD4 gene, and consequently the accumulation of β-citraurin, is up-regulated during fruit maturation. This suggests a developmental regulation linked to the ripening process. Furthermore, external stimuli have been shown to impact this compound levels. Treatments with ethylene (B1197577) and red light-emitting diode (LED) light have been demonstrated to enhance the expression of CitCCD4 and the content of β-citraurin in the flavedo of Satsuma mandarin.
These findings open up several avenues for future research. A key question is the precise signaling pathways that connect these environmental cues to the transcriptional regulation of CitCCD4. Investigating the role of photoreceptors and ethylene response factors in this process would be a logical next step. Moreover, the physiological function of this compound in the context of these responses is yet to be determined. It may play a role in photoprotection, stress signaling, or as a precursor to other signaling molecules. Understanding this interplay is crucial for a holistic view of the role of this compound in plant biology.
| Factor | Effect on CitCCD4 Expression | Effect on β-citraurin Content | Context | Reference |
|---|---|---|---|---|
| Fruit Maturation | Up-regulation | Increase | Developmental | |
| Ethylene Treatment | Up-regulation | Increase | Environmental | |
| Red LED Light | Up-regulation | Increase | Environmental |
Bioengineering Strategies for Modulating Apocarotenoid Accumulation
The targeted modification of this compound levels in plants through bioengineering is a promising future direction. While specific bioengineering strategies for this compound have not yet been reported, the principles of metabolic engineering provide a clear framework. Overexpression of the CitCCD4 gene is a straightforward approach that could potentially increase the production of this compound in citrus or even in heterologous systems. However, the success of this strategy would likely depend on the availability of the precursor carotenoids, β-cryptoxanthin and zeaxanthin.
Therefore, a more sophisticated approach would involve a multi-gene engineering strategy. This could entail the simultaneous overexpression of CitCCD4 along with key genes in the upstream carotenoid biosynthetic pathway to increase the precursor pool. For instance, enhancing the expression of phytoene (B131915) synthase (PSY) or lycopene beta-cyclase (LCYb) could lead to a greater accumulation of β-carotene and its hydroxylated derivatives. Conversely, RNA interference (RNAi) or CRISPR-based gene silencing could be used to downregulate competing pathways that divert precursors away from this compound synthesis. The development of synthetic biology tools, such as engineered transcription factors and biosensors, will further refine our ability to precisely control the flux through the this compound pathway.
Integration of Multi-omics Data for Systems-Level Understanding
A comprehensive understanding of this compound metabolism and its regulation requires a systems-level approach that integrates data from multiple "omics" platforms. To date, such an integrated analysis has not been performed for this compound. Future research in this area would involve combining genomics, transcriptomics, proteomics, and metabolomics data to construct a holistic model of the this compound regulatory network.
For example, a transcriptomic analysis (RNA-seq) of citrus varieties with contrasting this compound levels could be correlated with proteomic data to identify not only the key enzymes but also the regulatory proteins involved. Metabolomic profiling would provide a detailed snapshot of the metabolic state of these varieties, revealing correlations between this compound and other metabolites. By integrating these datasets, it may be possible to identify novel regulatory interactions and metabolic crosstalk. For instance, this approach could uncover signaling pathways that are co-regulated with this compound biosynthesis or identify biomarkers that are predictive of high this compound accumulation. Ultimately, a systems-level understanding will be instrumental in designing more effective strategies for the bioengineering of this important apocarotenoid.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for structural identification and purity assessment of beta-Citraurol?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to confirm stereochemistry and functional groups. Compare spectral data with published benchmarks .
- Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to determine molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve ambiguous structural features by analyzing single-crystal diffraction data .
- Purity Assessment : Utilize HPLC with UV/Vis or diode-array detection (≥95% purity threshold). Include retention time comparisons and spiking experiments with reference standards .
Q. How should researchers design a preliminary in vitro study to evaluate this compound’s bioactivity?
- Methodological Answer :
- Cell Line Selection : Prioritize cell lines relevant to this compound’s hypothesized mechanism (e.g., cancer, inflammation). Include positive and negative controls .
- Dose-Response Curves : Test a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC50/EC50 values. Use triplicate wells to minimize variability .
- Assay Validation : Confirm assay robustness via Z-factor calculations (>0.5 indicates suitability for high-throughput screening) .
Advanced Research Questions
Q. How can contradictory findings in this compound’s pharmacokinetic (PK) profiles across studies be systematically addressed?
- Methodological Answer :
- Meta-Analysis : Aggregate PK data from published studies (e.g., Cmax, t1/2) and perform heterogeneity tests (I² statistic). Use subgroup analysis to isolate variables like dosage forms or species differences .
- In Silico Modeling : Apply physiologically based pharmacokinetic (PBPK) models to reconcile interspecies discrepancies. Validate predictions with in vivo data .
- Sensitivity Analysis : Identify critical parameters (e.g., solubility, protein binding) driving variability using Monte Carlo simulations .
Q. What experimental strategies optimize this compound’s stability under varying physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose this compound to stress conditions (pH extremes, light, heat) and monitor degradation via LC-MS. Identify major degradation products .
- Formulation Screening : Test stabilizers (e.g., cyclodextrins, liposomes) using differential scanning calorimetry (DSC) to assess compatibility .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and compare degradation kinetics to room-temperature controls .
Q. How can researchers apply the PICOT framework to design clinical trials for this compound?
- Methodological Answer :
- Population (P) : Define inclusion/exclusion criteria (e.g., adults with Stage II melanoma).
- Intervention (I) : Specify this compound dosage (e.g., 50 mg/day oral vs. placebo).
- Comparison (C) : Use active comparators (e.g., standard chemotherapy) or placebo.
- Outcome (O) : Primary endpoints (e.g., tumor regression) and secondary endpoints (e.g., biomarkers).
- Time (T) : Determine study duration (e.g., 12-month survival analysis) .
Data Analysis and Reproducibility
Q. What statistical methods are critical for resolving variability in this compound’s dose-response data?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate efficacy parameters .
- ANOVA with Post Hoc Tests : Compare means across dose groups (e.g., Tukey’s HSD for multiple comparisons).
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
- Methodological Answer :
- Detailed SOPs : Document reaction conditions (temperature, solvent ratios, catalyst loadings) with tolerances (e.g., ±2°C) .
- Cross-Lab Validation : Collaborate with independent labs to replicate synthesis. Use interlaboratory Cohen’s kappa coefficients to assess consistency .
- Open Data Sharing : Deposit raw NMR/MS spectra in repositories like Zenodo for public verification .
Ethical and Reporting Standards
Q. What ethical considerations apply to this compound studies involving animal models?
- Methodological Answer :
- 3R Principle : Adhere to Replacement, Reduction, and Refinement guidelines. Justify sample sizes via power analysis to minimize animal use .
- IACUC Approval : Submit protocols for Institutional Animal Care and Use Committee review, including humane endpoints (e.g., tumor size limits) .
Q. How should researchers structure a manuscript to highlight this compound’s novel mechanisms?
- Methodological Answer :
- Introduction : Link this compound’s chemical features (e.g., hydroxyl groups) to hypothesized targets (e.g., kinase inhibition) .
- Results : Use subheadings to separate structural, in vitro, and in vivo findings. Include error bars and p-values in graphs .
- Discussion : Contrast results with prior studies (e.g., “Unlike analog X, this compound exhibits pH-dependent solubility due to…”) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
